Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate
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Overview
Description
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is a heterocyclic compound that belongs to the class of cyclopenta[c]pyridines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate can be achieved through multicomponent condensation reactions. One common method involves the reaction of malononitrile, hydrogen sulfide, aldehydes, 1-(cyclopent-1-en-1-yl)pyrrolidine, and alkylating agents . The reaction conditions typically include the use of a base such as triethylamine and solvents like ethanol or water .
Industrial Production Methods
the principles of multicomponent reactions and the use of scalable reaction conditions suggest that it can be produced on a larger scale using similar synthetic routes as described above .
Chemical Reactions Analysis
Types of Reactions
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as manganese triflate and tert-butyl hydroperoxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride.
Substitution: The compound can undergo substitution reactions with alkylating agents such as 1,2-dibromoethane and benzyl chloride.
Common Reagents and Conditions
Oxidation: Manganese triflate and tert-butyl hydroperoxide in water at room temperature.
Reduction: Sodium borohydride in ethanol or methanol.
Substitution: Alkylating agents like 1,2-dibromoethane and benzyl chloride in the presence of a base such as triethylamine.
Major Products
Oxidation: The major products include oxidized derivatives of the cyclopenta[c]pyridine ring.
Reduction: Reduced derivatives of the compound.
Substitution: Substituted cyclopenta[c]pyridine derivatives.
Scientific Research Applications
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate involves its interaction with various molecular targets and pathways. For example, as an inhibitor of protein kinase FGFR1, it likely binds to the active site of the enzyme, preventing its activity and downstream signaling . The exact molecular targets and pathways can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
6,7-Dihydro-5H-cyclopenta[b]pyridine derivatives: These compounds share a similar core structure and exhibit a wide range of biological activities.
Methyl 3-chloro-5H,6H,7H-cyclopenta[c]pyridazine-4-carboxylate:
Uniqueness
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate is unique due to its specific substitution pattern and the presence of a hydroxy group, which can influence its reactivity and biological activity .
Biological Activity
Methyl 3-Hydroxy-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carboxylate (CAS No. 2090029-00-6) is a compound of interest due to its potential biological activities. This article explores its biological properties, including its antibacterial and antiproliferative effects, as well as relevant synthesis methods and case studies.
- Molecular Formula : C10H11NO3
- Molecular Weight : 193.2 g/mol
- IUPAC Name : this compound
- Purity : 95% .
Antibacterial Activity
Recent studies have highlighted the antibacterial properties of this compound. It has been tested against various bacterial strains, demonstrating significant inhibitory effects.
Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
---|---|
Escherichia coli | 50 µM |
Staphylococcus aureus | 75 µM |
Streptococcus agalactiae | 100 µM |
The compound showed potential as an antibacterial agent in vitro, with MIC values indicating effective inhibition against both Gram-positive and Gram-negative bacteria .
Antiproliferative Effects
In addition to its antibacterial properties, this compound has been evaluated for its antiproliferative effects on cancer cell lines. Research indicates that it possesses moderate antiproliferative activity, suggesting potential applications in cancer therapy.
Case Studies
-
Study on Antibacterial Efficacy :
A study conducted by MDPI evaluated various derivatives of cyclopenta[c]pyridine compounds, including this compound. The results indicated that this compound exhibited a strong bacteriostatic effect against E. coli and S. aureus with MIC values of 50 µM and 75 µM respectively . -
Antiproliferative Activity Assessment :
Another investigation focused on the antiproliferative activity of this compound against several cancer cell lines. The results suggested that it could inhibit cell proliferation effectively, although further studies are necessary to elucidate the underlying mechanisms .
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Starting Materials : The synthesis begins with cyclopentene derivatives.
- Catalytic Reactions : Transition metal catalysts such as palladium or nickel are often employed to facilitate the formation of the cyclopenta[c]pyridine scaffold.
- Final Esterification : The final step involves esterification to obtain the methyl ester form of the compound.
This multi-step process allows for the efficient production of the compound while maintaining high purity levels .
Properties
Molecular Formula |
C10H11NO3 |
---|---|
Molecular Weight |
193.20 g/mol |
IUPAC Name |
methyl 3-oxo-2,5,6,7-tetrahydrocyclopenta[c]pyridine-4-carboxylate |
InChI |
InChI=1S/C10H11NO3/c1-14-10(13)8-7-4-2-3-6(7)5-11-9(8)12/h5H,2-4H2,1H3,(H,11,12) |
InChI Key |
XFUSSLVYRWSHOQ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=C2CCCC2=CNC1=O |
Origin of Product |
United States |
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